molecular formula C28H40O6 B12437318 Methyl lucidenate A

Methyl lucidenate A

Cat. No.: B12437318
M. Wt: 472.6 g/mol
InChI Key: AVSUQFFHBSVWRI-NZXXOGSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl lucidenate A is a natural compound derived from the fungus Ganoderma lucidum, commonly known as Lingzhi or Reishi. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl lucidenate A can be synthesized through various methods, including extraction from Ganoderma lucidum. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the triterpenoids from the fungal material . The extracted compounds are then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The cultivation is carried out under controlled conditions to ensure the optimal growth of the fungus and the production of triterpenoids. The extraction process is then scaled up using industrial-grade solvents and equipment to obtain significant quantities of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl lucidenate A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound, resulting in reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified biological activities .

Mechanism of Action

The mechanism of action of methyl lucidenate A involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation, oxidative stress, and apoptosis. For example, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and activate caspase enzymes, which play a crucial role in apoptosis .

Comparison with Similar Compounds

Methyl lucidenate A is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:

  • Lucidenic acid N
  • Methyl lucidenate E2
  • Methyl lucidenate F
  • Butyl lucidenate N

These compounds share structural similarities with this compound but may exhibit different biological activities. For instance, methyl lucidenate F has been reported to inhibit tyrosinase activity, making it a potential candidate for skin-whitening agents . The uniqueness of this compound lies in its specific combination of biological activities, particularly its potent anti-inflammatory and anticancer properties .

Biological Activity

Methyl lucidenate A is a triterpenoid compound derived from the fruiting body of the fungus Ganoderma lucidum, commonly known as reishi mushroom. This compound is part of a larger class of chemical entities known as lucidenates, recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Isolation

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The synthesis of this compound typically involves extraction from natural sources, particularly from Ganoderma lucidum. Various methods for isolation include solvent extraction and chromatographic techniques.

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : It helps reduce oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage .
  • Antitumor Effects : Research indicates that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : It activates caspase pathways (caspase-3 and caspase-9), leading to programmed cell death in cancer cells .
  • Inhibition of Tyrosinase : this compound has been found to inhibit tyrosinase activity, which is significant for its potential applications in skin whitening and cosmetic formulations .
  • Modulation of Signaling Pathways : The compound affects various signaling pathways involved in cell growth and survival, contributing to its antitumor activity .

Comparative Analysis with Other Compounds

This compound can be compared with other related compounds derived from Ganoderma lucidum. The following table summarizes some key triterpenoids and their biological activities:

Compound NameStructure TypeBiological Activity
Methyl lucidenate FTriterpenoidTyrosinase inhibition
Lucidenic acid ATriterpenoidAntitumor, anti-inflammatory
Lucidenic acid BTriterpenoidCytotoxicity against cancer cells
Methyl lucidenate QTriterpenoidEBV-EA induction inhibition

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antitumor Study : In a study examining the effects on human breast cancer cell lines, this compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
  • Antioxidant Activity Assessment : Research utilizing DPPH radical scavenging assays showed that this compound possesses strong antioxidant properties comparable to well-known antioxidants .
  • Anti-inflammatory Effects : In vivo studies indicated that treatment with this compound significantly reduced inflammation markers in animal models, suggesting its potential use in inflammatory diseases .

Future Directions

Research on this compound is ongoing, with future studies focusing on:

  • Clinical Trials : Evaluating the efficacy and safety of this compound in clinical settings for cancer treatment.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
  • Formulation Development : Exploring its applications in cosmetics and pharmaceuticals due to its antioxidant and skin-whitening properties.

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

methyl (4R)-4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C28H40O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,29H,8-14H2,1-7H3/t15-,16-,17+,19+,26+,27-,28+/m1/s1

InChI Key

AVSUQFFHBSVWRI-NZXXOGSYSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Origin of Product

United States

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